NLRP3 antagonist 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C16H18N6O |

|---|---|

Molecular Weight |

310.35 g/mol |

IUPAC Name |

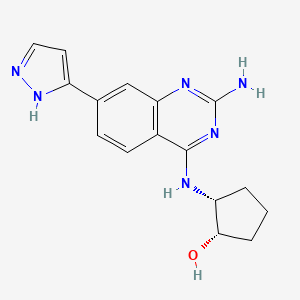

cis-(1S,2R)-2-[[2-amino-7-(1H-pyrazol-5-yl)quinazolin-4-yl]amino]cyclopentan-1-ol |

InChI |

InChI=1S/C16H18N6O/c17-16-20-13-8-9(11-6-7-18-22-11)4-5-10(13)15(21-16)19-12-2-1-3-14(12)23/h4-8,12,14,23H,1-3H2,(H,18,22)(H3,17,19,20,21)/t12-,14+/m1/s1 |

InChI Key |

VVVAZTNDJMQDEL-OCCSQVGLSA-N |

Isomeric SMILES |

C1C[C@H]([C@H](C1)O)NC2=NC(=NC3=C2C=CC(=C3)C4=CC=NN4)N |

Canonical SMILES |

C1CC(C(C1)O)NC2=NC(=NC3=C2C=CC(=C3)C4=CC=NN4)N |

Origin of Product |

United States |

Foundational & Exploratory

A Deep Dive into the Target Binding Sites of NLRP3 Antagonists

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical therapeutic target for a wide range of inflammatory and autoimmune diseases. Its activation triggers a cascade of inflammatory responses, making its inhibition a focal point of drug discovery efforts. This technical guide provides a comprehensive overview of the binding sites of NLRP3 antagonists, detailing the molecular interactions, quantitative binding data, and the experimental protocols used to elucidate these mechanisms.

The NLRP3 Inflammasome Signaling Pathway

The activation of the NLRP3 inflammasome is a multi-step process, typically requiring two signals. The first, a "priming" signal, often initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) expression through the NF-κB pathway. The second signal, triggered by a diverse array of stimuli including ATP, crystalline structures, and toxins, leads to the assembly of the NLRP3 inflammasome complex. This complex consists of the NLRP3 protein, the apoptosis-associated speck-like protein containing a CARD (ASC), and pro-caspase-1. Assembly of the inflammasome leads to the auto-activation of caspase-1, which then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms.

Core Binding Sites of NLRP3 Antagonists

The majority of direct NLRP3 inhibitors target the central NACHT domain of the protein. The NACHT domain possesses ATPase activity, which is crucial for the conformational changes required for NLRP3 oligomerization and inflammasome assembly. By interfering with ATP binding or hydrolysis, these antagonists effectively lock the NLRP3 protein in an inactive state.

The NACHT Domain: A Hub for Inhibition

The NACHT domain contains several conserved motifs, including the Walker A and Walker B motifs, which are critical for its ATPase function.

-

Walker A Motif (ATP-binding loop): This motif is essential for binding the phosphate groups of ATP. Antagonists targeting this site can directly compete with ATP binding.

-

Walker B Motif (Mg²⁺-binding loop): This motif is involved in coordinating a magnesium ion and is crucial for ATP hydrolysis. Inhibitors that bind to or near this site can allosterically prevent the catalytic activity of the NACHT domain.

Quantitative Analysis of NLRP3 Antagonist Binding

The potency of NLRP3 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in cellular assays or their dissociation constant (KD) in direct binding assays. Below is a summary of quantitative data for key NLRP3 antagonists.

| Antagonist | Target Binding Site | Assay System | Potency (IC50 / KD) | References |

| MCC950 | NACHT Domain (Walker B motif) | IL-1β release in mouse BMDMs | ~7.5 - 10 nM | [1][2] |

| IL-1β release in THP-1 cells | 14.3 nM | [3] | ||

| Direct binding (SPR) to NLRP3ΔLRR | KD = 224 nM | [4] | ||

| Dapansutrile (OLT1177) | NACHT Domain (inhibits ATPase activity) | IL-1β and IL-18 release in J774 macrophages | ~1 nM | [5] |

| CY-09 | NACHT Domain (Walker A motif) | IL-1β release in mouse BMDMs | ~6 µM | |

| NLRP3 ATPase activity | Inhibits at 0.1 - 1 µM | |||

| SB-222200 | NACHT Domain | Direct binding (SPR) to NLRP3 | KD = 351.8 nM | |

| Tranilast | NACHT Domain | Inflammasome activation | 10–15 µM | |

| β-Carotene | Pyrin Domain (PYD) | Direct binding (SPR) to NLRP3 PYD | KD = 3.41 µM |

Key Experimental Protocols for Characterizing NLRP3 Antagonists

The identification and characterization of NLRP3 antagonist binding sites rely on a combination of cellular, biochemical, and biophysical assays.

IL-1β Release Assay in Macrophages

This is a fundamental cell-based assay to determine the functional potency of an NLRP3 inhibitor.

Methodology:

-

Cell Culture and Priming: Bone marrow-derived macrophages (BMDMs) or human monocytic THP-1 cells are cultured and primed with lipopolysaccharide (LPS) for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.

-

Inhibitor Treatment: The primed cells are pre-incubated with varying concentrations of the test compound.

-

NLRP3 Activation: The NLRP3 inflammasome is activated with a second stimulus, such as nigericin or ATP.

-

Quantification of IL-1β: The concentration of secreted IL-1β in the cell culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: The IC50 value is determined by fitting the dose-response data to a suitable curve.

NLRP3 ATPase Activity Assay

This biochemical assay directly measures the effect of an inhibitor on the enzymatic activity of the NLRP3 NACHT domain.

Methodology:

-

Protein Purification: Recombinant NLRP3 protein is purified.

-

Assay Reaction: Purified NLRP3 is incubated with ATP in the presence of various concentrations of the test compound.

-

Phosphate Detection: The amount of inorganic phosphate released from ATP hydrolysis is quantified using a colorimetric method, such as the malachite green assay.

-

Data Analysis: The inhibitory effect on ATPase activity is calculated, and an IC50 value can be determined.

Direct Binding Assays

Several biophysical techniques are employed to confirm the direct interaction between an antagonist and the NLRP3 protein.

-

Surface Plasmon Resonance (SPR): This technique measures the binding kinetics and affinity (KD) of an inhibitor to immobilized NLRP3 protein in real-time.

-

Cellular Thermal Shift Assay (CETSA): CETSA assesses target engagement in a cellular environment by measuring the thermal stabilization of the target protein upon ligand binding.

-

Photoaffinity Labeling: A photoreactive version of the antagonist is used to covalently crosslink to its binding partner upon UV irradiation, allowing for subsequent identification of the target protein by mass spectrometry.

-

Biotinylated Probe Pulldown: A biotin-labeled analog of the inhibitor is used to pull down its binding protein from cell lysates, which is then identified by Western blotting.

ASC Oligomerization Assay

This assay visualizes a key downstream event of NLRP3 activation – the formation of the ASC speck.

Methodology:

-

Cell Line: An immortalized macrophage cell line stably expressing a fluorescently tagged ASC protein (e.g., ASC-GFP) is used.

-

Treatment: Cells are primed and treated with the inhibitor, followed by an NLRP3 activator.

-

Imaging: The formation of large, fluorescent ASC specks within the cells is visualized and quantified using fluorescence microscopy. A reduction in the number of cells with ASC specks indicates inhibition of inflammasome assembly.

Conclusion

The development of potent and specific NLRP3 inhibitors represents a promising therapeutic strategy for a multitude of inflammatory diseases. A thorough understanding of their binding sites and mechanisms of action, facilitated by the experimental protocols outlined in this guide, is paramount for the rational design and optimization of next-generation NLRP3-targeted therapeutics. The NACHT domain remains the primary target for most current antagonists, with the Walker A and B motifs being critical sites for inhibitory action. As research progresses, the discovery of novel binding pockets and allosteric regulatory sites may further expand the landscape of NLRP3 inflammasome inhibition.

References

The Discovery and Synthesis of NLRP3 Antagonist 1 (MCC950): A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a host of inflammatory diseases. This has rendered it a significant target for therapeutic intervention. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of NLRP3 antagonist 1, widely known as MCC950 (and also as CP-456,773 or CRID3). MCC950 is a potent and selective small-molecule inhibitor of the NLRP3 inflammasome.[1][2] This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its evaluation, and visualizes the core biological pathways and synthetic routes.

Introduction to the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex within the innate immune system that responds to a wide array of pathogenic and endogenous danger signals.[3] Its activation is a tightly regulated two-step process:

-

Priming (Signal 1): This initial step is typically triggered by microbial components like lipopolysaccharide (LPS) or endogenous cytokines. This leads to the transcriptional upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) via the NF-κB signaling pathway.[4][5]

-

Activation (Signal 2): A diverse range of stimuli, including extracellular ATP, pore-forming toxins, crystalline substances, and mitochondrial dysfunction, triggers the assembly of the inflammasome complex.

Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), which in turn recruits pro-caspase-1. This proximity induces the auto-catalytic cleavage of pro-caspase-1 into its active form, caspase-1. Active caspase-1 then proteolytically cleaves the pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secreted forms. Caspase-1 can also cleave Gasdermin D, leading to a form of inflammatory cell death known as pyroptosis. Given its central role in inflammation, aberrant NLRP3 activation is linked to a variety of disorders, including cryopyrin-associated periodic syndromes (CAPS), autoimmune diseases, and neurodegenerative conditions.

Discovery and Mechanism of Action of this compound (MCC950)

MCC950 was identified as a potent and selective diarylsulfonylurea-containing small-molecule inhibitor of the NLRP3 inflammasome. It effectively blocks both canonical and non-canonical NLRP3 activation at nanomolar concentrations. A key feature of MCC950 is its specificity for NLRP3, showing no significant inhibitory activity against other inflammasomes like AIM2, NLRC4, or NLRP1.

The mechanism of action of MCC950 has been elucidated to be a direct interaction with the NLRP3 protein. It specifically targets the Walker B motif within the NACHT domain of NLRP3. This binding prevents ATP hydrolysis, which is essential for the conformational changes required for NLRP3 oligomerization and subsequent inflammasome assembly. By locking NLRP3 in an inactive state, MCC950 effectively blocks downstream events, including ASC oligomerization, caspase-1 activation, and the release of IL-1β.

Quantitative Data Summary

The inhibitory potency of MCC950 has been characterized across various cellular models and activation conditions. The following tables summarize the key quantitative data, highlighting the half-maximal inhibitory concentration (IC50) for IL-1β release.

| Inhibitor | Cell Type | Stimulus | IC50 (nM) | Reference |

| MCC950 | THP-1 cells | Not Specified | 8 | |

| THP-1 macrophage-like cells | Lipopolysaccharide (LPS) and Nigericin | 14.3 | ||

| THP-1 cells | Nigericin | 4 | ||

| Human Whole Blood | LPS + Nigericin | 627 | ||

| Mouse Neonatal Microglia | ATP | 60 |

Note: IC50 values can exhibit variability based on specific experimental parameters, such as cell type, stimulus concentration, and assay format.

Signaling Pathways and Experimental Workflows

NLRP3 Inflammasome Signaling Pathway

The activation of the NLRP3 inflammasome is a critical signaling cascade in the innate immune response. The following diagram illustrates the key steps, from initial priming to the release of mature inflammatory cytokines.

Caption: The NLRP3 inflammasome signaling pathway.

Experimental Workflow for Screening NLRP3 Antagonists

The evaluation of potential NLRP3 inhibitors typically follows a standardized in vitro workflow. This involves priming immune cells to express inflammasome components, followed by treatment with the test compound and subsequent activation of the NLRP3 inflammasome.

Caption: Workflow for in vitro screening of NLRP3 inhibitors.

Experimental Protocols

In Vitro NLRP3 Inflammasome Activation and Inhibition Assay

This protocol describes a standard method for assessing the inhibitory activity of compounds like MCC950 on the NLRP3 inflammasome in macrophage cell lines (e.g., THP-1) or primary cells (e.g., bone marrow-derived macrophages).

Materials:

-

THP-1 monocytes or bone marrow-derived macrophages (BMDMs)

-

RPMI-1640 or DMEM cell culture medium with 10% FBS and 1% penicillin-streptomycin

-

Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

-

Lipopolysaccharide (LPS)

-

NLRP3 activator (e.g., Nigericin, ATP)

-

MCC950 or other test compounds

-

ELISA kit for human or mouse IL-1β

-

96-well cell culture plates

Procedure:

-

Cell Seeding and Differentiation:

-

For THP-1 cells: Seed cells in a 96-well plate and differentiate into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 24-48 hours. Wash the cells to remove PMA and allow them to rest for 24 hours.

-

For BMDMs: Seed cells at an appropriate density and allow them to adhere.

-

-

Priming (Signal 1): Prime the macrophages with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.

-

Inhibitor Treatment: Pre-incubate the primed cells with varying concentrations of MCC950 (e.g., 0.01 µM to 10 µM) or a vehicle control (e.g., DMSO) for 1 hour.

-

Activation (Signal 2): Activate the NLRP3 inflammasome by adding an appropriate stimulus, such as Nigericin (e.g., 10 µM) or ATP (e.g., 5 mM), for 1-2 hours.

-

Sample Collection: Collect the cell culture supernatants for cytokine analysis.

-

Data Analysis: Quantify the concentration of secreted IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions. Determine the IC50 value of the inhibitor.

ASC Speck Formation Assay

This assay visually assesses the effect of an inhibitor on the formation of the ASC speck, a hallmark of inflammasome assembly.

Procedure:

-

Follow steps 1-4 of the In Vitro NLRP3 Inflammasome Activation and Inhibition Assay using cells cultured on coverslips.

-

Cell Fixation and Permeabilization: After the activation step, gently wash the cells with PBS. Fix the cells with 4% paraformaldehyde for 15 minutes. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Immunostaining:

-

Block non-specific binding with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1 hour.

-

Incubate the cells with a primary antibody against ASC overnight at 4°C.

-

Wash the cells and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.

-

-

Imaging: Mount the coverslips with a mounting medium containing DAPI for nuclear counterstaining. Visualize and quantify ASC speck formation using fluorescence microscopy.

Synthesis of this compound (MCC950)

The synthesis of MCC950 involves a multi-step process. A general synthetic route is outlined below, based on reported protocols for similar sulfonylurea compounds.

Caption: General synthetic route for MCC950.

A more detailed, though still generalized, synthesis involves the preparation of two key intermediates: a sulfonamide and an isocyanate, which are then coupled to form the final sulfonylurea product.

Synthetic Protocol Outline:

-

Synthesis of the Furan Sulfonamide Intermediate: This typically starts from a commercially available furan derivative. The synthesis involves steps to introduce a sulfonyl chloride group, which is then reacted with an amine to form the sulfonamide.

-

Synthesis of the Tricyclic Amine and Isocyanate Intermediate: The tricyclic amine (1,2,3,5,6,7-hexahydro-s-indacen-4-amine) is synthesized according to reported procedures. This amine is then converted to the corresponding isocyanate.

-

Coupling Reaction: The furan sulfonamide intermediate is reacted with the tricyclic isocyanate in the presence of a suitable base to yield MCC950.

-

Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.

For detailed, step-by-step synthetic procedures and characterization data, researchers are directed to the primary literature.

Conclusion

MCC950 has been instrumental as a research tool for elucidating the role of the NLRP3 inflammasome in health and disease. Its high potency and selectivity have made it a benchmark compound for the development of new NLRP3-targeted therapeutics. This technical guide provides a foundational resource for researchers, offering key data, detailed protocols, and visual aids to facilitate further investigation into the therapeutic potential of NLRP3 inflammasome inhibition. The continued exploration of MCC950 and the development of next-generation inhibitors hold significant promise for the treatment of a wide range of inflammatory conditions.

References

- 1. benchchem.com [benchchem.com]

- 2. invivogen.com [invivogen.com]

- 3. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

- 5. researchgate.net [researchgate.net]

The Cellular Journey of an NLRP3 Antagonist: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular uptake and localization of NLRP3 antagonist 1, using the well-characterized and potent inhibitor MCC950 as a representative molecule. A thorough understanding of how this antagonist enters the cell and where it resides is critical for optimizing its therapeutic efficacy and for the development of next-generation NLRP3-targeted drugs.

The Target: NLRP3 Inflammasome Activation and Localization

The NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome is a cytosolic multiprotein complex that plays a crucial role in the innate immune system.[1] Its dysregulation is implicated in a wide range of inflammatory and autoimmune diseases.[2] Activation of the NLRP3 inflammasome is a tightly controlled two-step process:

-

Signal 1 (Priming): This initial step is typically triggered by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or by endogenous cytokines. This leads to the activation of the NF-κB signaling pathway, resulting in the transcriptional upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β).[2]

-

Signal 2 (Activation): A diverse array of stimuli, including ATP, crystalline substances, and mitochondrial dysfunction, can provide the second signal. This triggers the assembly of the NLRP3 inflammasome complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1. This assembly leads to the auto-catalytic cleavage and activation of caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms.[3]

The subcellular localization of NLRP3 is dynamic. In a resting state, NLRP3 is found in the cytoplasm and the endoplasmic reticulum (ER).[4] Upon activation, NLRP3 can translocate to mitochondria-associated ER membranes (MAMs) and form a perinuclear aggregate. This localization is thought to be crucial for its activation and the subsequent assembly of the inflammasome complex.

Caption: NLRP3 inflammasome two-step activation pathway and point of inhibition.

Quantitative Data on Cellular Uptake and Efficacy

While direct quantification of intracellular concentrations of this compound (MCC950) is not extensively reported in public literature, its cellular uptake is strongly inferred from its consistent and potent inhibition of the intracellular NLRP3 inflammasome pathway. The half-maximal inhibitory concentration (IC50) values from various cell-based assays serve as a reliable proxy for its effective intracellular concentration.

| Parameter | Cell Type | Assay Condition | Value | Reference |

| IC50 | THP-1 derived macrophages | LPS and Nigericin induced cell death | 0.2 µM | |

| IC50 | THP-1 derived macrophages | Photoaffinity probe (IMP2070) inhibition of cell death | 2.7 µM | |

| IC50 | Bone marrow-derived macrophages (BMDMs) | Inhibition of IL-1β release | ~7.5 nM | |

| IC50 | J774a macrophages | Reduction of IL-1β expression | <20 µM |

In vivo studies using radiolabeled [11C]MCC950 have provided insights into its biodistribution, demonstrating its ability to penetrate tissues and accumulate at sites of inflammation.

| Parameter | Animal Model | Measurement | Key Findings | Reference |

| Biodistribution | Atherosclerotic ApoE-/- mice | PET Imaging | Significant uptake in the liver; heterogeneous uptake in atherosclerotic plaques. | |

| Brain Uptake | Mice and Rhesus Macaque | PET Imaging | Rapid and high brain uptake with fast washout. |

Subcellular Localization of this compound (MCC950)

The primary target of MCC950, the NLRP3 protein, is located in the cytoplasm. Therefore, for MCC950 to be effective, it must cross the plasma membrane and distribute within the cytosol.

Direct visualization of the subcellular localization of MCC950 is challenging due to the lack of commercially available fluorescently labeled derivatives. However, innovative approaches have confirmed its intracellular engagement with NLRP3. Studies utilizing a photoaffinity alkyne-tagged probe of MCC950 (IMP2070) have demonstrated direct binding to endogenous NLRP3 in intact macrophages. This provides conclusive evidence that the antagonist reaches its target within the cellular environment.

Given that NLRP3 translocates to the mitochondria-associated ER membranes (MAMs) upon activation, it is highly probable that MCC950 also localizes to these subcellular compartments to exert its inhibitory effect. Future studies using high-resolution microscopy with a fluorescently tagged version of the antagonist are needed to definitively visualize its subcellular distribution and potential co-localization with NLRP3 in different activation states.

Experimental Protocols

A multi-faceted experimental approach is necessary to fully characterize the cellular uptake and localization of a novel NLRP3 inhibitor.

Quantification of Cellular Uptake by HPLC-MS/MS

This method allows for the precise measurement of the intracellular concentration of the antagonist.

Caption: Workflow for quantifying intracellular antagonist concentration.

Detailed Methodology:

-

Cell Culture: Plate cells (e.g., THP-1 monocytes or bone marrow-derived macrophages) at a suitable density and differentiate into macrophages if necessary.

-

Antagonist Treatment: Treat the cells with the desired concentrations of this compound for various time points (e.g., 0.5, 1, 2, 4, 8 hours) to determine uptake kinetics.

-

Cell Harvesting and Washing: After incubation, aspirate the medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove any unbound antagonist.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) and collect the cell lysate.

-

Protein Quantification: Determine the total protein concentration in the lysate using a standard method like the bicinchoninic acid (BCA) assay. This will be used for normalization.

-

Sample Preparation for HPLC-MS/MS: Precipitate the proteins from the lysate (e.g., with acetonitrile) to release the antagonist. Centrifuge to pellet the protein and collect the supernatant.

-

HPLC-MS/MS Analysis: Analyze the supernatant using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method to quantify the concentration of the antagonist.

-

Data Analysis: Express the intracellular concentration of the antagonist as the amount per milligram of total cell protein (e.g., ng/mg protein).

Visualization of Subcellular Localization by Confocal Microscopy

This technique provides high-resolution images of the antagonist's distribution within the cell, ideally using a fluorescently labeled version of the compound.

References

- 1. Novel Optical Imaging Probe for the Targeted Visualization of NLRP3 Inflammasomes in Living Retina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Subcellular fractionation protocol [abcam.com]

- 3. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Right place, right time: localisation and assembly of the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of NLRP3 Antagonist 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of a hypothetical NLRP3 antagonist, designated "NLRP3 Antagonist 1." It details the core methodologies, data interpretation, and signaling pathways relevant to the preclinical assessment of novel NLRP3 inhibitors. This document is intended to serve as a practical resource for researchers in immunology, inflammation, and drug discovery.

Introduction to the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that plays a central role in the innate immune system.[1] Its activation is a critical step in the response to a wide array of sterile danger signals and pathogen-associated molecular patterns (PAMPs).[1] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, making it a key therapeutic target.[2]

Activation of the NLRP3 inflammasome is a two-step process:

-

Priming (Signal 1): This initial step is triggered by PAMPs, such as lipopolysaccharide (LPS), which activate pattern recognition receptors like Toll-like receptors (TLRs). This leads to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) gene expression via the NF-κB signaling pathway.[3][4]

-

Activation (Signal 2): A second, diverse stimulus, such as ATP, nigericin, or crystalline substances, triggers the assembly of the NLRP3 inflammasome complex. This complex comprises the NLRP3 protein, the adaptor protein ASC, and pro-caspase-1. This assembly leads to the autocatalytic cleavage of pro-caspase-1 into its active form, caspase-1. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted. Caspase-1 also cleaves Gasdermin D, leading to the formation of pores in the cell membrane and an inflammatory form of cell death known as pyroptosis.

Quantitative Data Presentation: Potency of NLRP3 Antagonists

The inhibitory potency of NLRP3 antagonists is a critical parameter in their characterization. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness. The following tables summarize the reported in vitro IC50 values for several well-characterized NLRP3 inhibitors. It is important to note that IC50 values can vary depending on the cell type, activator used, and specific experimental conditions.

Table 1: In Vitro IC50 Values of NLRP3 Inflammasome Inhibitors (IL-1β Release)

| Inhibitor | Cell Type | Activator(s) | IC50 (nM) | Reference(s) |

| MCC950 | Mouse Bone Marrow-Derived Macrophages (BMDMs) | ATP | 7.5 | |

| MCC950 | Human Monocyte-Derived Macrophages (HMDMs) | ATP | 8.1 | |

| Compound 7 | Human THP-1 cells | Nigericin | 26 | |

| Compound 7 | Human THP-1 cells | Monosodium Urate (MSU) | 24 | |

| Dapansutrile (OLT1177) | J774 Macrophages | - | ~1 | |

| Inzomelid | THP-1 | LPS | < 500 | |

| MS-II-124 | Not Specified | Not Specified | 120 |

Table 2: In Vitro IC50 Values of NLRP3 Inflammasome Inhibitors (IL-18 Release)

| Inhibitor | Cell Type | Activator(s) | IC50 (nM) | Reference(s) |

| Compound 7 | Human THP-1 cells | Not Specified | 33 |

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to characterize this compound.

Cell Culture and Differentiation

Human THP-1 Monocytes:

-

Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Maintain the cells at 37°C in a humidified atmosphere with 5% CO2.

-

To differentiate THP-1 monocytes into macrophage-like cells, seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium containing 50-100 ng/mL Phorbol 12-myristate 13-acetate (PMA).

-

Incubate for 48-72 hours to allow for differentiation.

-

After incubation, gently aspirate the PMA-containing medium and replace it with fresh, PMA-free medium. Allow the cells to rest for 24 hours before initiating the assay.

Murine Bone Marrow-Derived Macrophages (BMDMs):

-

Isolate bone marrow from the femurs and tibias of mice.

-

Culture the cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20% L929 cell-conditioned medium as a source of macrophage colony-stimulating factor (M-CSF).

-

After 7 days of differentiation, the cells will be mature BMDMs and ready for use in assays.

NLRP3 Inflammasome Activation and Inhibition Assay (IL-1β Release)

This assay measures the dose-dependent inhibition of NLRP3-mediated IL-1β secretion.

-

Priming (Signal 1): Prime the differentiated THP-1 cells or BMDMs by adding lipopolysaccharide (LPS) to each well at a final concentration of 1 µg/mL. Incubate for 3-4 hours at 37°C.

-

Inhibitor Treatment: Prepare serial dilutions of this compound in cell culture medium. After the priming step, add the desired concentrations of the antagonist to the respective wells. Include a vehicle control (e.g., DMSO). Incubate for 1 hour at 37°C.

-

Activation (Signal 2): Add an NLRP3 activator to all wells except for the negative control wells. Common activators include:

-

Nigericin: final concentration of 10 µM.

-

ATP: final concentration of 5 mM.

-

-

Incubate for 1-2 hours at 37°C.

-

Sample Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell culture supernatant for analysis.

Quantification of IL-1β by ELISA

-

Use a commercially available human or mouse IL-1β ELISA kit.

-

Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

-

Wash the plate and block with a suitable blocking buffer for 1 hour at room temperature.

-

Add the collected cell supernatants and IL-1β standards to the plate and incubate for 2 hours at room temperature.

-

Wash the plate and add the detection antibody conjugated to horseradish peroxidase (HRP). Incubate for 1 hour at room temperature.

-

Wash the plate and add the substrate solution. Stop the reaction and measure the absorbance at the recommended wavelength.

-

Calculate the concentration of IL-1β in the samples based on the standard curve.

-

Determine the IC50 value by plotting the percentage of inhibition of IL-1β release against the logarithm of the antagonist concentration and fitting the data to a dose-response curve.

Caspase-1 Activity Assay (Caspase-Glo® 1 Assay)

This assay measures the activity of caspase-1, a direct downstream effector of the NLRP3 inflammasome.

-

Perform the NLRP3 inflammasome activation and inhibition assay as described in section 3.2.

-

Prepare the Caspase-Glo® 1 Reagent according to the manufacturer's instructions. To confirm specificity, prepare a parallel reagent containing the caspase-1 inhibitor Ac-YVAD-CHO.

-

Add the Caspase-Glo® 1 reagent (with and without inhibitor) directly to the wells containing the cells or to the collected supernatant.

-

Incubate at room temperature for 1-2 hours.

-

Measure the luminescence using a luminometer. The specific caspase-1 activity is the difference between the total luminescence and the luminescence in the presence of the inhibitor.

Cytotoxicity Assay (LDH Release Assay)

This assay is crucial to ensure that the observed inhibition of cytokine release is not due to cell death.

-

Perform the NLRP3 inflammasome activation and inhibition assay as described in section 3.2.

-

Use a commercially available lactate dehydrogenase (LDH) cytotoxicity assay kit.

-

Transfer the cell culture supernatant to a new 96-well plate.

-

Add the LDH reaction mixture according to the manufacturer's instructions and incubate as specified.

-

Measure the absorbance at the recommended wavelength.

-

Calculate the percentage of LDH release relative to a positive control (lysed cells).

Visualizations: Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).

References

The Effect of NLRP3 Antagonism on ASC Oligomerization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases. A key event in NLRP3 inflammasome activation is the oligomerization of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), which forms a large signaling platform known as the ASC speck. This guide provides a detailed technical overview of the effect of NLRP3 antagonists, with a focus on the well-characterized small molecule inhibitor MCC950, on ASC oligomerization. We will delve into the underlying signaling pathways, present quantitative data on the inhibitory effects of MCC950, and provide detailed experimental protocols for assessing ASC oligomerization.

The NLRP3 Inflammasome and the Role of ASC Oligomerization

The NLRP3 inflammasome is a multi-protein complex that responds to a variety of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[1][2] Upon activation, NLRP3 undergoes a conformational change, leading to its self-oligomerization.[2][3] This oligomerized NLRP3 then recruits the adaptor protein ASC through homotypic pyrin domain (PYD) interactions.[3]

The recruitment of ASC to the NLRP3 platform triggers a nucleation event, leading to the rapid polymerization of ASC monomers into long, filamentous structures. These filaments coalesce into a single, micron-sized perinuclear structure known as the ASC speck. The formation of the ASC speck is a hallmark of inflammasome activation and serves as a scaffold for the recruitment of pro-caspase-1 via CARD-CARD interactions. The proximity of pro-caspase-1 molecules within the ASC speck facilitates their auto-cleavage and activation. Active caspase-1 then cleaves pro-inflammatory cytokines, such as pro-IL-1β and pro-IL-18, into their mature, secreted forms, and can also induce a form of inflammatory cell death called pyroptosis.

Mechanism of Action of NLRP3 Antagonist 1 (MCC950) on ASC Oligomerization

MCC950 is a potent and selective small-molecule inhibitor of the NLRP3 inflammasome. It has been demonstrated to block both canonical and non-canonical NLRP3 activation. The inhibitory effect of MCC950 occurs upstream of ASC oligomerization.

While the precise molecular interactions are still under investigation, evidence suggests that MCC950 directly targets NLRP3. It is proposed that MCC950 locks NLRP3 in an inactive conformation, thereby preventing the ATP hydrolysis required for its activation and subsequent oligomerization. By inhibiting the initial step of NLRP3 activation, MCC950 effectively prevents the recruitment of ASC and, consequently, the formation of the ASC speck. This blockade of ASC oligomerization is a key mechanism through which MCC950 suppresses downstream inflammatory events, including caspase-1 activation and IL-1β secretion. It is important to note that MCC950 does not affect the activation of other inflammasomes like AIM2 or NLRC4, highlighting its specificity for NLRP3.

Quantitative Data on the Inhibition of ASC Oligomerization by MCC950

The inhibitory potency of MCC950 on ASC oligomerization has been quantified in various cellular models. The following tables summarize the key findings.

| Cell Line | Agonist | Assay | IC50 | Reference |

| Undifferentiated THP-1 | Nigericin | ASC Speck Formation | 3 nM | |

| Differentiated THP-1 | Nigericin | IL-1β Release | 4 nM | |

| THP-1 derived macrophages | LPS + Nigericin | Cell Death | 0.2 µM |

Dose-Dependent Inhibition of ASC Speck Formation by MCC950

| Cell Line | Agonist | MCC950 Concentration | % Inhibition of ASC Speck Formation (relative to control) | Reference |

| Murine Macrophage Reporter | ATP | ~10 nM | ~50% | |

| Murine Macrophage Reporter | ATP | ~100 nM | ~90% | |

| Human THP-1 ASC-GFP Reporter | ATP | ~10 nM | ~50% | |

| Human THP-1 ASC-GFP Reporter | ATP | ~100 nM | ~80% |

Experimental Protocols for Assessing ASC Oligomerization

The formation of ASC specks and the oligomerization of ASC can be assessed using several well-established methods.

Immunofluorescence Microscopy for ASC Speck Visualization

This method allows for the direct visualization and quantification of ASC specks within cells.

Materials:

-

Cell culture plates (e.g., 96-well imaging plates)

-

Immortalized bone marrow-derived macrophages (iBMDMs) stably expressing ASC-mCherry or THP-1 cells stably expressing ASC-GFP.

-

LPS (Lipopolysaccharide)

-

NLRP3 agonist (e.g., Nigericin, ATP)

-

MCC950

-

Paraformaldehyde (PFA) for fixation

-

DAPI or Hoechst for nuclear counterstaining

-

Fluorescence microscope or high-content imaging system

Protocol:

-

Cell Seeding: Seed iBMDMs or THP-1 cells in a 96-well imaging plate at an appropriate density and allow them to adhere.

-

Priming: Prime the cells with LPS (e.g., 1 µg/mL for 2 hours) to upregulate the expression of NLRP3 and pro-IL-1β.

-

Inhibitor Treatment: Pre-treat the cells with various concentrations of MCC950 for 30 minutes.

-

NLRP3 Activation: Stimulate the cells with an NLRP3 agonist (e.g., 10 µM Nigericin for 1-2 hours) to induce inflammasome activation.

-

Fixation and Staining: Fix the cells with 4% PFA, permeabilize with a suitable detergent, and stain the nuclei with DAPI or Hoechst.

-

Imaging and Analysis: Acquire images using a fluorescence microscope. The number of cells with ASC specks (visible as bright, punctate fluorescent structures) is counted and expressed as a percentage of the total number of cells (determined by nuclear staining).

Biochemical Analysis of ASC Oligomerization by Western Blotting

This method biochemically detects the formation of higher-order ASC oligomers.

Materials:

-

Cell culture plates (e.g., 6-well plates)

-

Macrophages (e.g., primary BMDMs or THP-1 cells)

-

LPS

-

NLRP3 agonist (e.g., Nigericin)

-

MCC950

-

Lysis buffer

-

Disuccinimidyl suberate (DSS) for cross-linking

-

SDS-PAGE gels and Western blotting apparatus

-

Anti-ASC antibody

Protocol:

-

Cell Culture and Treatment: Culture and treat the cells with LPS, MCC950, and an NLRP3 agonist as described in the immunofluorescence protocol.

-

Cell Lysis: Lyse the cells in a suitable buffer to release cytosolic contents.

-

Isolation of Insoluble Fraction: Centrifuge the cell lysates to pellet the insoluble fraction, which contains the large ASC oligomers.

-

Cross-linking: Resuspend the pellet and treat with DSS to covalently cross-link the ASC oligomers.

-

Western Blotting: Separate the cross-linked proteins by SDS-PAGE and transfer them to a membrane.

-

Detection: Probe the membrane with an anti-ASC antibody to visualize the ASC monomers, dimers, trimers, and higher-order oligomers. The intensity of the oligomer bands is indicative of the extent of ASC oligomerization.

Conclusion

The inhibition of ASC oligomerization is a key mechanism for the therapeutic targeting of the NLRP3 inflammasome. NLRP3 antagonists, such as MCC950, effectively block the formation of the ASC speck, thereby preventing the downstream inflammatory cascade. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to understand and modulate NLRP3-driven inflammation. The continued investigation into the precise molecular interactions between NLRP3 inhibitors and the inflammasome complex will further advance the development of novel therapeutics for a wide range of inflammatory diseases.

References

- 1. MCC950 closes the active conformation of NLRP3 to an inactive state - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of potent and selective inhibitors of human NLRP3 with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

Biophysical Properties of NLRP3 Antagonists: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Specific biophysical data for the compound designated "NLRP3 antagonist 1" (CAS 2454017-83-3), referenced in patent WO2021114691A1, is not publicly available. This guide provides a comprehensive overview of the biophysical properties and characterization of a well-studied and representative NLRP3 antagonist, MCC950 , to serve as an illustrative technical resource.

Introduction

The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its dysregulation is implicated in a wide range of inflammatory diseases. Small molecule antagonists of NLRP3 are therefore of significant therapeutic interest. This technical guide details the biophysical properties, mechanism of action, and experimental characterization of NLRP3 antagonists, with a focus on the representative molecule MCC950.

Core Signaling Pathway of NLRP3 Inflammasome Activation

The activation of the NLRP3 inflammasome is a two-step process, often referred to as "priming" and "activation".

-

Priming (Signal 1): This initial step is triggered by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), leading to the transcriptional upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) via the NF-κB signaling pathway.

-

Activation (Signal 2): A diverse array of stimuli, including ATP, crystalline substances, and pore-forming toxins, can provide the second signal. This leads to the assembly of the NLRP3 inflammasome complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1. This assembly facilitates the auto-catalytic cleavage of pro-caspase-1 into its active form, caspase-1. Active caspase-1 then cleaves pro-IL-1β and pro-gasdermin D (GSDMD), leading to the secretion of mature IL-1β and pyroptotic cell death.

Biophysical Properties of MCC950

MCC950 is a potent and selective small-molecule inhibitor of the NLRP3 inflammasome. Its biophysical properties have been extensively characterized to understand its mechanism of action and guide further drug development.

| Parameter | Value | Method | Description |

| Binding Affinity (KD) | ~20 nM | Cryo-EM | Dissociation constant for the binding of MCC950 to inactive human NLRP3. A lower KD indicates higher binding affinity. |

| IC50 (IL-1β release) | ~7.5 nM | ELISA | Concentration of MCC950 required to inhibit 50% of IL-1β release from mouse bone marrow-derived macrophages (BMDMs). |

| Thermal Shift (ΔTm) | ~4 °C | nanoDSF | Increase in the melting temperature of NLRP3 upon binding of MCC950, indicating stabilization of the protein. |

Experimental Protocols

The characterization of NLRP3 antagonists involves a series of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.

In Vitro NLRP3 Inflammasome Inhibition Assay (IL-1β ELISA)

Objective: To determine the half-maximal inhibitory concentration (IC50) of an antagonist in a cellular context.

Methodology:

-

Cell Culture: Culture bone marrow-derived macrophages (BMDMs) or human THP-1 monocytes in appropriate media.

-

Priming: Prime the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to upregulate NLRP3 and pro-IL-1β expression.

-

Inhibitor Treatment: Pre-incubate the primed cells with a serial dilution of the NLRP3 antagonist (or vehicle control) for 30-60 minutes.

-

Activation: Stimulate the cells with an NLRP3 activator such as ATP (e.g., 5 mM) or nigericin (e.g., 10 µM) for 1-2 hours.

-

Sample Collection: Collect the cell culture supernatant.

-

Quantification: Measure the concentration of secreted IL-1β in the supernatant using a commercial ELISA kit.

-

Data Analysis: Plot the IL-1β concentration against the antagonist concentration and fit to a dose-response curve to determine the IC50 value.

Surface Plasmon Resonance (SPR) for Binding Affinity

Objective: To measure the binding kinetics and affinity (KD) of the antagonist to purified NLRP3 protein.

Methodology:

-

Immobilization: Covalently immobilize purified recombinant NLRP3 protein onto a sensor chip surface.

-

Analyte Injection: Flow solutions of the NLRP3 antagonist at various concentrations over the sensor chip.

-

Signal Detection: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of antagonist bound to the immobilized NLRP3.

-

Data Analysis: Analyze the association and dissociation phases of the binding curves to determine the on-rate (kon), off-rate (koff), and the equilibrium dissociation constant (KD = koff/kon).

ASC Speck Formation Assay

Objective: To visualize the effect of the antagonist on the formation of the ASC speck, a hallmark of inflammasome assembly.

Methodology:

-

Cell Line: Use a reporter cell line, such as THP-1 cells stably expressing ASC-GFP.

-

Assay Procedure: Perform the priming, inhibitor treatment, and activation steps as described in the IL-1β ELISA protocol.

-

Imaging: Following activation, fix the cells and visualize the formation of ASC specks (fluorescent puncta) using fluorescence microscopy.

-

Quantification: Quantify the percentage of cells containing ASC specks in the presence and absence of the antagonist.

An In-depth Technical Guide to the Selectivity Profile of NLRP3 Antagonist 1

For Researchers, Scientists, and Drug Development Professionals

The NACHT, LRR, and PYD domains-containing protein 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its dysregulation is implicated in a wide range of inflammatory and autoimmune diseases, making it a prime therapeutic target.[1][2] A key challenge in the development of NLRP3 inhibitors is ensuring their specificity to avoid off-target effects on other essential inflammasome complexes such as NLRP1, NLRC4, and AIM2.[1] This guide provides a comprehensive overview of the selectivity profile of a representative potent and selective NLRP3 antagonist, herein referred to as "NLRP3 Antagonist 1" (using MCC950 as a well-characterized example), supported by quantitative data, detailed experimental methodologies, and signaling pathway diagrams.

Quantitative Selectivity Profile of NLRP3 Antagonists

The inhibitory activity of NLRP3 antagonists against various inflammasome complexes is a crucial determinant of their therapeutic potential and utility as specific research tools. The following table summarizes the half-maximal inhibitory concentrations (IC50) of several widely studied NLRP3 inhibitors, providing a comparative view of their selectivity.

| Inhibitor | Target Inflammasome | IC50 (nM) | Selective Inhibition |

| This compound (MCC950) | NLRP3 | ~8 | Yes [1] |

| NLRP1 | No significant inhibition | ||

| NLRC4 | No significant inhibition[1] | ||

| AIM2 | No significant inhibition | ||

| CY-09 | NLRP3 | Comparable to MCC950 | Yes |

| NLRP1 | No binding observed | ||

| NLRC4 | No binding observed | ||

| AIM2 | No binding observed | ||

| Bay 11-7082 | NLRP3 | Active | Selective for NLRP3 over other inflammasomes |

| Oridonin | NLRP3 | Active | Does not inhibit AIM2 or NLRC4 |

| β-Hydroxybutyrate (BHB) | NLRP3 | Active | Does not interfere with AIM2 or NLRC4 |

Note: "No significant inhibition" or "No binding observed" indicates that the compound does not affect the activity of the respective inflammasome at concentrations where it effectively inhibits NLRP3.

Core Signaling Pathway and Point of Inhibition

The activation of the NLRP3 inflammasome is a two-step process, involving a priming signal (Signal 1) and an activation signal (Signal 2). NLRP3 antagonists, such as MCC950, are understood to directly target the NLRP3 protein, preventing its activation and the subsequent assembly of the inflammasome complex.

Caption: NLRP3 inflammasome signaling pathway and point of inhibition.

Experimental Protocols for Assessing Selectivity

The selectivity of NLRP3 inhibitors is primarily evaluated using in vitro assays that measure the activation of different inflammasomes in response to specific stimuli.

Inflammasome Activation and Cytokine Release Assay

This assay quantifies the ability of a compound to inhibit the release of IL-1β from immune cells following the activation of specific inflammasomes.

a. Cell Culture and Priming:

-

Cell Types: Bone marrow-derived macrophages (BMDMs) or human peripheral blood mononuclear cells (PBMCs) are commonly used. Immortalized cell lines such as THP-1 can also be utilized after differentiation into macrophage-like cells with Phorbol 12-myristate 13-acetate (PMA).

-

Priming: Cells are primed with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.

b. Inhibitor Treatment:

-

Following priming, the cells are pre-incubated with various concentrations of the test inhibitor (e.g., this compound) for a specified period, typically 30-60 minutes.

c. Inflammasome Activation:

-

Specific inflammasomes are activated using the following agonists:

-

NLRP3: ATP (e.g., 5 mM) or nigericin (e.g., 10 µM).

-

NLRC4: Salmonella typhimurium or flagellin.

-

AIM2: Poly(dA:dT).

-

NLRP1: Anthrax lethal toxin (in specific mouse genetic backgrounds).

-

d. Sample Collection and Analysis:

-

After a defined incubation period (e.g., 1-6 hours), the cell culture supernatants are collected.

-

The concentration of mature IL-1β in the supernatants is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

e. Data Analysis:

-

The percentage of inhibition of IL-1β release is calculated for each inhibitor concentration relative to the vehicle control.

-

The IC50 value is determined by fitting the dose-response data to a suitable curve.

ASC Speck Formation Assay

This microscopy-based assay visualizes the assembly of the inflammasome complex.

a. Cell Culture and Transfection:

-

An immortalized macrophage cell line stably expressing ASC tagged with a fluorescent protein (e.g., ASC-GFP) is used.

-

Cells are plated in a format suitable for microscopy.

b. Priming and Inhibitor Treatment:

-

Cells are primed with LPS.

-

The primed cells are then treated with the test inhibitor.

c. Inflammasome Activation:

-

Cells are stimulated with an appropriate inflammasome agonist.

d. Imaging and Analysis:

-

The formation of fluorescent ASC specks (pyroptosomes), which indicates inflammasome assembly, is visualized using fluorescence microscopy.

-

The percentage of cells with ASC specks is quantified in the presence and absence of the inhibitor.

Experimental Workflow for Selectivity Profiling

The following diagram outlines a streamlined workflow for determining the selectivity profile of a novel NLRP3 inflammasome inhibitor.

Caption: Experimental workflow for determining NLRP3 inhibitor selectivity.

Conclusion

The selective inhibition of the NLRP3 inflammasome holds immense therapeutic promise for a multitude of inflammatory diseases. Compounds such as MCC950 (represented here as this compound) demonstrate that high selectivity for NLRP3 over other inflammasomes is achievable. The experimental protocols detailed in this guide provide a robust framework for researchers to rigorously assess the selectivity profile of novel NLRP3 inhibitors, a critical step in both fundamental research and the drug development pipeline.

References

An In-depth Technical Guide on the Core NLRP3 Antagonist: MCC950

Disclaimer: The compound "NLRP3 antagonist 1" was not identified as a standard nomenclature in scientific literature or patent databases. Therefore, this guide focuses on MCC950 (also known as CRID3 or CP-456,773), a potent, selective, and well-characterized NLRP3 inflammasome inhibitor that serves as a foundational tool and benchmark in the field.

Introduction to the NLRP3 Inflammasome

The NOD-like receptor family, pyrin domain-containing 3 (NLRP3) inflammasome is a cornerstone of the innate immune system.[1] It is a cytosolic multi-protein complex that responds to a wide array of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[2] Activation of the NLRP3 inflammasome is a critical step in initiating an inflammatory response, leading to the maturation and release of potent pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), and inducing a form of inflammatory cell death known as pyroptosis.[3]

The activation process is typically described as a two-step mechanism:

-

Priming (Signal 1): This initial step involves the transcriptional upregulation of NLRP3 and pro-IL-1β. It is often triggered by microbial components like lipopolysaccharide (LPS) or endogenous cytokines such as Tumor Necrosis Factor (TNF).[4][5]

-

Activation (Signal 2): A diverse range of stimuli, including extracellular ATP, crystalline substances (e.g., monosodium urate crystals), microbial toxins, and mitochondrial dysfunction, can provide the second signal. This signal triggers the assembly of the NLRP3 inflammasome complex, which consists of the NLRP3 sensor, the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1.

Once assembled, the proximity of pro-caspase-1 molecules facilitates their auto-cleavage into the active form, caspase-1. Active caspase-1 then proteolytically cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are subsequently secreted from the cell. Given its central role in inflammation, aberrant NLRP3 inflammasome activation is implicated in a host of diseases, including cryopyrin-associated periodic syndromes (CAPS), gout, type 2 diabetes, Alzheimer's disease, and multiple sclerosis. This has made the NLRP3 inflammasome a highly attractive target for therapeutic intervention.

MCC950: A Prototypical NLRP3 Antagonist

MCC950 is a potent and highly specific small-molecule inhibitor of the NLRP3 inflammasome. It was identified from a diarylsulfonylurea-containing compound library and has since become an indispensable chemical probe for studying NLRP3-driven biology and a leading candidate for clinical development.

Patent and Development History

The development of diarylsulfonylurea compounds, including the molecule that would become known as MCC950, originated from work at Pfizer. Subsequent research has led to numerous patents covering its use and derivatives for various inflammatory conditions. While MCC950 itself faced challenges in Phase II clinical trials due to potential liver toxicity at high doses, its foundational scaffold continues to inspire the development of next-generation NLRP3 inhibitors with improved safety profiles.

Mechanism of Action

MCC950 exerts its inhibitory effect through direct interaction with the NLRP3 protein. Specifically, it binds to the Walker B motif within the central NACHT domain of NLRP3. This interaction is believed to lock NLRP3 in an inactive conformation, which prevents the ATP hydrolysis necessary for NLRP3 oligomerization and the subsequent assembly of the inflammasome complex. A key feature of MCC950 is its specificity; it potently blocks both canonical and non-canonical NLRP3 activation while having no effect on other inflammasomes like AIM2, NLRC4, or NLRP1. This selective action prevents the downstream activation of caspase-1 and the release of IL-1β.

Quantitative Data Summary

The efficacy of MCC950 has been extensively documented across numerous in vitro and in vivo models. The following tables provide a consolidated summary of its inhibitory activity.

Table 1: In Vitro Activity of MCC950

| Assay Description | Cell Type | Species | Activator(s) | IC50 Value | Reference |

| IL-1β Release | Bone Marrow-Derived Macrophages (BMDMs) | Mouse | LPS + ATP | 7.5 nM | |

| IL-1β Release | Bone Marrow-Derived Macrophages (BMDMs) | Mouse | LPS + Nigericin | 8.1 nM | |

| IL-1β Release | Peripheral Blood Mononuclear Cells (PBMCs) | Human | LPS + ATP | 15.6 nM | |

| IL-1β Release (Non-canonical) | Bone Marrow-Derived Macrophages (BMDMs) | Mouse | Transfected LPS | ~50 nM | |

| IL-1β Release (Muckle-Wells Syndrome) | Patient PBMCs | Human | Constitutive | ~10 nM | |

| Pyroptosis (Cell Death) | THP-1 derived macrophages | Human | LPS + Nigericin | 0.2 µM |

Table 2: In Vivo Activity and Pharmacokinetics of MCC950

| Disease Model | Animal Model | Dosing Regimen | Key Outcome(s) | Reference |

| Muckle-Wells Syndrome (CAPS) | Mouse | 10 mg/kg, i.p., daily | Rescued neonatal lethality, reduced IL-1β levels | |

| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | 10 mg/kg, i.p., daily | Attenuated disease severity | |

| Spinal Cord Injury | Mouse | 10 mg/kg, i.p. | Improved neurological outcomes, reduced inflammation | |

| Type 2 Diabetes (db/db) | Mouse | 10 mg/kg, i.p., daily | Improved renal function, reduced kidney inflammation | |

| Isoflurane-induced Cognitive Impairment | Aged Mouse | 10 mg/kg, i.p. | Ameliorated cognitive impairment, reduced pyroptosis | |

| Pharmacokinetics | (C57BL/6 Mouse) | 20 mg/kg, p.o. | Oral Bioavailability: 68%, Cmax: 25,333 ng/mL, T½: ~3 h | **** |

Key Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of NLRP3 antagonists. Below are protocols for key experiments cited in the literature for characterizing MCC950.

In Vitro NLRP3 Inflammasome Inhibition Assay in Murine BMDMs

This protocol describes the canonical method for assessing an inhibitor's potency in primary macrophages.

1. Cell Differentiation and Seeding:

-

Harvest bone marrow from the femurs and tibias of C57BL/6 mice.

-

Culture the cells in RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF for 7 days to differentiate into macrophages. Provide fresh medium on days 3 and 6.

-

On day 7, harvest the differentiated BMDMs and seed them in a 96-well plate at a density of 1-2 x 10^5 cells/well. Allow cells to adhere overnight.

2. Priming:

-

Replace the medium with serum-free medium (e.g., Opti-MEM).

-

Prime the cells with 500 ng/mL LPS (from E. coli O111:B4) for 3-4 hours.

3. Inhibitor Treatment:

-

Pre-treat the primed cells with various concentrations of MCC950 (e.g., 1 nM to 10 µM) or vehicle (DMSO) for 30-60 minutes.

4. Activation:

-

Stimulate the cells with a NLRP3 activator, such as 5 mM ATP for 1 hour or 10 µM Nigericin for 2 hours.

5. Sample Collection and Analysis:

-

Carefully collect the cell culture supernatant.

-

Quantify the concentration of mature IL-1β in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.

-

(Optional) Lyse the remaining cells to prepare for Western blot analysis to detect the cleaved p20 subunit of caspase-1 in the supernatant and cell lysate.

In Vivo Efficacy in a Mouse Model of EAE

This protocol outlines the evaluation of MCC950 in a widely used model for multiple sclerosis.

1. EAE Induction:

-

Use female C57BL/6 mice (8-12 weeks old).

-

On day 0, immunize mice subcutaneously with an emulsion containing 100-200 µg of Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA).

-

On days 0 and 2, administer 200 ng of Pertussis toxin (PTX) intraperitoneally (i.p.).

2. Treatment:

-

Prepare MCC950 in a suitable vehicle (e.g., sterile PBS).

-

Administer MCC950 (e.g., 10 mg/kg) or vehicle i.p. daily, starting from the day of immunization or at the onset of clinical signs.

3. Monitoring and Endpoint Analysis:

-

Monitor mice daily for clinical signs of EAE and score them on a standardized scale (e.g., 0-5, where 0 is no sign and 5 is moribund).

-

At the study endpoint, collect tissues (e.g., spinal cord, brain) for histological analysis (to assess immune cell infiltration) and biochemical analysis (e.g., cytokine measurement).

Visualizations: Pathways and Workflows

The following diagrams, generated using DOT language, illustrate the key signaling pathway and a typical experimental workflow.

References

- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. invivogen.com [invivogen.com]

- 4. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Effect of NLRP3 Antagonist 1 on Pyroptosis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a host of inflammatory diseases. Activation of the NLRP3 inflammasome complex triggers a cascade of events leading to the maturation of pro-inflammatory cytokines and a lytic, pro-inflammatory form of cell death known as pyroptosis. Consequently, the development of specific NLRP3 inhibitors is a significant area of interest for therapeutic intervention. This technical guide provides a comprehensive overview of the role of a potent and selective NLRP3 inhibitor, herein referred to as "NLRP3 antagonist 1," in the context of pyroptosis inhibition. This document details the mechanism of NLRP3-mediated pyroptosis, provides generalized experimental protocols for assessing the efficacy of NLRP3 inhibitors, and presents a comparative landscape of the potency of various known antagonists.

The NLRP3 Inflammasome and Pyroptosis Signaling Pathway

The activation of the NLRP3 inflammasome is a two-step process: priming (Signal 1) and activation (Signal 2).

-

Priming (Signal 1): This step is typically initiated by microbial components like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs). This engagement leads to the activation of the transcription factor NF-κB, which upregulates the expression of NLRP3 and pro-inflammatory cytokines such as pro-interleukin-1β (pro-IL-1β).

-

Activation (Signal 2): A diverse range of stimuli, including ATP, pore-forming toxins (e.g., nigericin), and crystalline substances (e.g., monosodium urate crystals), can trigger the activation of the NLRP3 protein. This leads to the assembly of the inflammasome complex, which consists of NLRP3, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1. Upon assembly, pro-caspase-1 undergoes auto-cleavage and activation.

Activated caspase-1 then cleaves pro-IL-1β and pro-interleukin-18 (pro-IL-18) into their mature, pro-inflammatory forms. Crucially for pyroptosis, caspase-1 also cleaves Gasdermin D (GSDMD). The N-terminal fragment of GSDMD oligomerizes and inserts into the plasma membrane, forming pores that lead to cell swelling, lysis, and the release of inflammatory cytokines, thereby propagating the inflammatory response.

This compound is a potent small molecule inhibitor that is understood to suppress NLRP3 inflammasome activation. Its mechanism of action is believed to involve the direct binding to the NLRP3 protein, preventing the conformational changes required for inflammasome assembly. This action effectively blocks the downstream events of caspase-1 activation, GSDMD cleavage, and ultimately, pyroptotic cell death.

Caption: The NLRP3 inflammasome signaling cascade leading to pyroptosis and the point of inhibition by this compound.

Quantitative Data on NLRP3 Inhibition

The inhibitory potency of a compound against the NLRP3 inflammasome is typically quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the NLRP3-mediated response by 50%. While specific IC50 data for "this compound" is proprietary, it is described as a potent antagonist. The following table summarizes the in vitro IC50 values for several notable NLRP3 inhibitors to provide a comparative landscape.

| Inhibitor | Cell Type | Activator(s) | Assay | IC50 (nM) | Reference |

| This compound | - | - | IL-1β Release | Potent | - |

| MCC950 | Mouse BMDMs | ATP | IL-1β Release | 7.5 | [1] |

| MCC950 | Human HMDMs | ATP | IL-1β Release | 8.1 | [1] |

| CY-09 | Mouse BMDMs | Not Specified | IL-1β Release | 6000 | [2] |

| Dapansutrile (OLT1177) | J774 Macrophages | Not Specified | IL-1β & IL-18 Release | 1 | [2] |

| Tranilast | Not Specified | Not Specified | Inflammasome Activation | 10,000-15,000 | [2] |

BMDMs: Bone Marrow-Derived Macrophages; HMDMs: Human Monocyte-Derived Macrophages.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the inhibitory effect of compounds like this compound on NLRP3-mediated pyroptosis.

In Vitro NLRP3 Inflammasome Activation and Inhibition Assay

Objective: To determine the efficacy of an inhibitor in preventing NLRP3 inflammasome activation in a cellular model.

Cell Lines:

-

Primary Bone Marrow-Derived Macrophages (BMDMs): Harvested from the femurs and tibias of mice and differentiated with M-CSF.

-

THP-1 Cells: A human monocytic cell line that can be differentiated into macrophages with Phorbol 12-myristate 13-acetate (PMA).

Protocol:

-

Cell Seeding: Seed differentiated THP-1 cells or BMDMs in a 96-well plate at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.

-

Priming (Signal 1): Replace the medium with fresh medium containing 1 µg/mL of Lipopolysaccharide (LPS) and incubate for 3-4 hours.

-

Inhibitor Treatment: Remove the LPS-containing medium and replace it with fresh medium containing various concentrations of this compound or vehicle (DMSO). Incubate for 1 hour.

-

Activation (Signal 2): Add an NLRP3 activator to the wells. For example:

-

ATP: final concentration of 5 mM, incubate for 1 hour.

-

Nigericin: final concentration of 10 µM, incubate for 1-2 hours.

-

-

Sample Collection: Centrifuge the plate to pellet the cells and collect the supernatants for analysis.

-

Analysis: Measure the concentration of IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.

Pyroptosis Assessment by Lactate Dehydrogenase (LDH) Release Assay

Objective: To quantify cell lysis as a marker of pyroptosis.

Protocol:

-

Follow the cell seeding, priming, inhibitor treatment, and activation steps as described in the inflammasome activation assay (Section 3.1).

-

Sample Collection: After the activation step, centrifuge the plate at 250 x g for 5 minutes.

-

LDH Measurement:

-

Carefully transfer a portion of the supernatant to a new 96-well plate.

-

Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's protocol.

-

To determine maximum LDH release, lyse control wells (that were not treated with the inhibitor) with the provided lysis buffer.

-

Measure the absorbance at the recommended wavelength.

-

-

Data Analysis: Calculate the percentage of LDH release for each treatment condition relative to the maximum LDH release control.

Gasdermin D (GSDMD) Cleavage Assay by Western Blot

Objective: To visualize the inhibition of GSDMD cleavage, a key step in pyroptosis.

Protocol:

-

Cell Treatment: Treat cells in a larger format (e.g., 6-well plate) following the same priming, inhibitor treatment, and activation steps as in Section 3.1.

-

Cell Lysis: After treatment, collect the cell pellets and lyse them with RIPA buffer containing a protease inhibitor cocktail.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against the N-terminal fragment of GSDMD and full-length GSDMD. A loading control like β-actin should also be used.

-

Incubate with an appropriate HRP-conjugated secondary antibody and visualize the bands using a chemiluminescent substrate.

-

Expected Result: In cells treated with an NLRP3 activator, a cleaved GSDMD band will be present. In cells pre-treated with an effective concentration of this compound, the intensity of this cleaved band should be significantly reduced.

Caption: A generalized experimental workflow for determining the in vitro efficacy of an NLRP3 inhibitor.

Conclusion

This compound represents a class of potent inhibitors targeting a key driver of inflammation. By effectively blocking the assembly and activation of the NLRP3 inflammasome, these antagonists can prevent the downstream cleavage of Gasdermin D and the subsequent execution of pyroptosis. The experimental protocols detailed in this guide provide a robust framework for the in vitro characterization of such inhibitors. The continued development and characterization of specific and potent NLRP3 inhibitors hold significant promise for the treatment of a wide range of debilitating inflammatory diseases.

References

Foundational Research on NLRP3 Antagonist 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. This multiprotein complex acts as a sensor for a wide array of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), triggering a cascade of inflammatory responses.[1][2] Dysregulation and aberrant activation of the NLRP3 inflammasome are implicated in the pathogenesis of a host of inflammatory diseases, including cryopyrin-associated periodic syndromes (CAPS), gout, type 2 diabetes, atherosclerosis, and neurodegenerative disorders.[3][4] Consequently, the NLRP3 inflammasome has emerged as a prime therapeutic target for the development of novel anti-inflammatory agents.

This technical guide provides a comprehensive overview of the foundational research on NLRP3 antagonist 1, a representative small molecule inhibitor. It is designed to equip researchers, scientists, and drug development professionals with core knowledge of the NLRP3 signaling pathway, detailed methodologies for key experimental assays, and a summary of quantitative data for prominent NLRP3 inhibitors.

The NLRP3 Inflammasome Signaling Pathway

Activation of the NLRP3 inflammasome is a tightly regulated two-step process: priming (Signal 1) and activation (Signal 2).[2]

-

Signal 1 (Priming): The priming step is typically initiated by the activation of pattern recognition receptors (PRRs) like Toll-like receptors (TLRs) upon recognition of PAMPs, such as lipopolysaccharide (LPS), or by endogenous cytokines. This leads to the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, resulting in the transcriptional upregulation of key inflammasome components, including NLRP3 itself and the precursor form of interleukin-1β (pro-IL-1β).

-

Signal 2 (Activation): A diverse range of stimuli can provide the second signal, leading to the assembly and activation of the NLRP3 inflammasome. These stimuli don't directly bind to NLRP3 but rather trigger common downstream cellular stress signals. These include:

-

Ionic Flux: Potassium (K+) efflux is a common trigger for NLRP3 activation.

-

Mitochondrial Dysfunction: The production of mitochondrial reactive oxygen species (ROS) and the release of mitochondrial DNA into the cytosol can activate NLRP3.

-

Lysosomal Damage: Particulate matter such as monosodium urate (MSU) crystals can cause lysosomal rupture and the release of cathepsins, triggering NLRP3 activation.

-

Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD). ASC then recruits pro-caspase-1, leading to its proximity-induced auto-cleavage and activation. Activated caspase-1 subsequently cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are then secreted from the cell. Activated caspase-1 also cleaves gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and an inflammatory form of cell death known as pyroptosis.

NLRP3 antagonists, such as the well-characterized inhibitor MCC950, typically function by directly binding to the NACHT domain of the NLRP3 protein. This interaction is thought to lock NLRP3 in an inactive conformation, inhibiting its ATPase activity and preventing the assembly of the inflammasome complex.

References

- 1. nodthera.com [nodthera.com]

- 2. alzdiscovery.org [alzdiscovery.org]

- 3. Ventyx Biosciences Announces Positive Topline Phase 1 Data for its Peripheral NLRP3 Inhibitor VTX2735 – Ventyx Biosciences, Inc. [ir.ventyxbio.com]

- 4. A Review of RRx-001: A Late-Stage Multi-Indication Inhibitor of NLRP3 Activation and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Structure and Biological Evaluation of NLRP3 Antagonist 1

For Researchers, Scientists, and Drug Development Professionals

Abstract

The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its dysregulation is implicated in a wide range of inflammatory and autoimmune diseases, making it a prime therapeutic target. This technical guide provides a comprehensive overview of NLRP3 Antagonist 1, a potent inhibitor of the NLRP3 inflammasome. Detailed information on its chemical structure, the NLRP3 signaling pathway, and extensive experimental protocols for its characterization are presented. This document is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of novel NLRP3 inhibitors.

Chemical Structure of this compound